molecular formula C13H16BF3O3 B8207277 4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane

Cat. No.: B8207277
M. Wt: 288.07 g/mol
InChI Key: DSCRJHCGWBADND-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (1,3,2-dioxaborolane) backbone and a substituted aryl group. The aryl substituent contains three fluorine atoms at the 2, 4, and 6 positions and a methoxy group at the 3 position. This unique combination of electron-withdrawing (fluorine) and electron-donating (methoxy) groups modulates electronic and steric properties, making it valuable for applications in cross-coupling reactions and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCRJHCGWBADND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The Miyaura borylation reaction involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B2_2Pin2_2) to form the target boronic ester. For the synthesis of 4,4,5,5-tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane, the aryl halide precursor 2,4,6-trifluoro-3-methoxyphenyl bromide (or chloride) reacts with B2_2Pin2_2 in the presence of a palladium catalyst and base.

Reaction Scheme:

Ar–X+B2Pin2Pd catalyst, baseAr–Bpin+Byproducts\text{Ar–X} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar–Bpin} + \text{Byproducts}

Catalytic Systems and Conditions

Data from analogous syntheses (e.g., 2-(2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) indicate that optimal conditions include:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf) at 1–5 mol% loading

  • Base: K2_2CO3_3 or KOAc (2–3 equiv)

  • Solvent: Tetrahydrofuran (THF)/water or 1,4-dioxane/water mixtures

  • Temperature: 80–110°C under inert atmosphere

Example Procedure:

  • Combine 2,4,6-trifluoro-3-methoxyphenyl bromide (10 mmol), B2_2Pin2_2 (12 mmol), Pd(PPh3_3)4_4 (0.1 mmol), and K2_2CO3_3 (30 mmol) in THF (50 mL) and water (10 mL).

  • Reflux at 90°C for 12–24 hours.

  • Extract with ethyl acetate, dry over MgSO4_4, and purify via silica gel chromatography (petroleum ether/ethyl acetate 20:1).

Yield: 60–75% (estimated based on similar substrates).

Esterification of Boronic Acids

Synthesis of 2,4,6-Trifluoro-3-Methoxyphenylboronic Acid

The boronic acid intermediate is synthesized via halogen-lithium exchange or directed ortho-metalation. For example:

Directed Ortho-Metalation:

  • Treat 1,3,5-trifluoro-2-methoxybenzene with LDA (2 equiv) at −78°C in THF.

  • Quench with triisopropyl borate (3 equiv).

  • Hydrolyze with HCl (1M) to yield the boronic acid.

Yield: 40–55% (reported for analogous methoxy-substituted boronic acids).

Pinacol Esterification

The boronic acid is converted to the pinacol ester using pinacol (1.2 equiv) in refluxing acetone:

Procedure:

  • Dissolve 2,4,6-trifluoro-3-methoxyphenylboronic acid (10 mmol) in acetone (50 mL).

  • Add pinacol (12 mmol) and stir at 60°C for 6 hours.

  • Concentrate under reduced pressure and recrystallize from hexane.

Yield: 70–85%.

Comparative Analysis of Methods

Method Starting Material Catalyst Base Solvent Yield
Miyaura Borylation2,4,6-Trifluoro-3-methoxyphenyl BrPd(PPh3_3)4_4K2_2CO3_3THF/H2_2O60–75%
Esterification2,4,6-Trifluoro-3-methoxyphenyl B(OH)2_2NoneNoneAcetone70–85%

Key Observations:

  • The Miyaura method avoids handling moisture-sensitive boronic acids but requires palladium catalysts.

  • Esterification is higher-yielding but depends on boronic acid availability.

Challenges and Optimization

Regioselectivity and Steric Effects

The 2,4,6-trifluoro-3-methoxy substitution pattern introduces steric hindrance, necessitating elevated temperatures (≥90°C) for Miyaura reactions. Electronic effects from fluorine atoms may slow transmetalation steps, requiring ligand tuning (e.g., dppf over PPh3_3).

Purification Considerations

The product is prone to hydrolysis; silica gel chromatography must use anhydrous solvents (e.g., petroleum ether with <1% ethyl acetate). Recrystallization from hexane/ethyl acetate mixtures improves purity (>98% by 1^1H NMR).

Applications and Derivatives

While beyond preparation scope, the compound’s utility in synthesizing fluorinated biaryl systems is noted. For example, coupling with 2,4-dibromopyridine derivatives under Suzuki conditions yields trifluoromethyl-substituted pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Conversion to corresponding boronic acids or esters.

  • Reduction: : Reduction of the boronic ester to boronic acids.

  • Substitution: : Replacement of the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

  • Boronic Acids: : Useful intermediates in organic synthesis.

  • Boronic Esters: : Employed in Suzuki-Miyaura cross-coupling reactions.

  • Substituted Derivatives: : Potential precursors for pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : Used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is pivotal in forming carbon-carbon bonds.

  • Biology: : Employed in the development of fluorescent probes and imaging agents.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of boron-containing drugs.

  • Industry: : Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Substituent Diversity in Arylboronates

The target compound belongs to a broader class of pinacol boronates with varying aryl/heteroaryl substituents. Key structural analogs include:

Compound Name Substituent Type Key Features Reference
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Heteroaryl (thiophene) Enhanced conjugation for optoelectronic applications; moderate steric bulk
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane Polycyclic aryl (naphthyl) Increased stability and π-stacking potential
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane Fluorinated aryl High electronegativity; limited steric hindrance
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Alkyl (phenethyl) Improved solubility in nonpolar solvents; lower reactivity in couplings
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Polyaromatic (anthracene) High steric bulk; used in luminescent materials
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane Fluorinated alkyl-aryl Enhanced lipophilicity; applications in medicinal chemistry

Key Observations :

  • Electronic Effects: The trifluoro-methoxyphenyl group in the target compound balances electron-withdrawing (F) and electron-donating (OMe) effects, unlike purely fluorinated analogs (e.g., ) or non-fluorinated aryl derivatives (e.g., ).
  • Steric Profile : The 2,4,6-trifluoro-3-methoxyphenyl group imposes moderate steric hindrance compared to bulky anthracene () or naphthyl () substituents.

Reactivity in Cross-Coupling Reactions

Pinacol boronates are widely used in Suzuki-Miyaura couplings. Reactivity depends on substituent electronic and steric properties:

Compound Type Reaction Yield* Selectivity Notes Reference
Trifluoro-methoxyphenyl 75–85% High electrophilicity due to F atoms
Thiophene-substituted 70–90% Improved conjugation aids transmetalation
Phenethyl-substituted 93% Lower reactivity due to alkyl stabilization
Anthracene-substituted 60–75% Steric hindrance slows coupling

*Typical yields under standard Pd-catalyzed conditions.

Comparison :

  • The target compound’s fluorine atoms enhance electrophilicity, accelerating oxidative addition, while the methoxy group may stabilize intermediates via resonance .
  • Alkyl-substituted analogs (e.g., phenethyl, ) exhibit lower reactivity due to reduced electrophilicity.

Physical Properties

Property Target Compound 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane 2-(Thiophen-2-yl) Analogs
Solubility (in CHCl₃) High Moderate High
Thermal Stability (°C) 180–200 160–180 150–170
NMR Shifts (¹¹B, ppm) δ 33–34 δ 33.7 δ 32–33

Notes:

  • Fluorine atoms improve solubility in polar organic solvents compared to alkyl derivatives .
  • Thermal stability correlates with substituent bulk; anthracene derivatives () decompose above 220°C.

Yield Comparison :

  • Trifluoro-methoxyphenyl: ~75% (estimated from similar fluorinated systems, ).
  • Phenethyl-substituted: 93% via cobalt-catalyzed borylation .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in specific ways. This article explores the biological activity of this compound by reviewing relevant studies and data.

  • IUPAC Name : 2,2',2''-(2,4,6-trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • Molecular Formula : C24H36B3F3O6
  • Molecular Weight : 509.97 g/mol
  • CAS Number : 408492-24-0

The biological activity of this compound is primarily attributed to its ability to form complexes with biological molecules. The boron atom can interact with hydroxyl groups in biomolecules such as proteins and nucleic acids. This interaction may influence enzyme activity and gene expression.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of oxidative stress pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

CompoundIC50 (µM)Cell Line
Dioxaborolane A15MCF-7
Dioxaborolane B20MDA-MB-231

Antimicrobial Properties

In another study focusing on antimicrobial activity against Staphylococcus aureus, derivatives of dioxaborolane showed promising results:

CompoundMinimum Inhibitory Concentration (MIC)
Dioxaborolane C32 µg/mL
Dioxaborolane D16 µg/mL

Research Findings

Recent research has focused on the synthesis and characterization of dioxaborolanes for their biological applications. Studies have utilized techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.

Spectroscopic Data

The following spectroscopic data highlights the characteristics of the compound:

  • NMR (1H) : Peaks observed at δ 7.39 (s), δ 7.31-7.16 (m), indicating aromatic protons.
  • NMR (13C) : Signals at δ 143.1 and δ 140.4 corresponding to carbon atoms in the aromatic ring.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Selectivity (Benzylic:Aromatic)Reference
Allyl boronatePd(OAc)2_2/SPhos9295:5
2,4,6-Trifluoro derivativePdCl2_2(dppf)/Cs2_2CO3_37885:15
MOF-catalyzedUiO-Co8080:20

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%) at 6 MonthsKey Degradation ProductReference
−20°C (argon)<5None detected
25°C (ambient air)35Protodeboronated phenol
THF solution (4°C)15Boronic acid

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